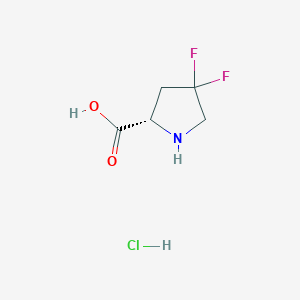
Methyl 6-amino-2-chloronicotinate
概要
説明
“Methyl 6-amino-2-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Molecular Structure Analysis
The molecular structure of “Methyl 6-amino-2-chloronicotinate” consists of a pyridine ring substituted with a methyl ester group, an amino group, and a chlorine atom . The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) .
Physical And Chemical Properties Analysis
“Methyl 6-amino-2-chloronicotinate” appears as a pale cream to cream to pale brown crystalline powder . Its molecular weight is 186.59 g/mol .
科学的研究の応用
Synthesis and Medicinal Chemistry
- Methyl 6-amino-2-chloronicotinate has been utilized in the synthesis of new compounds with potential medicinal applications. For example, Leflemme et al. (2005) reported its use in the synthesis of 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and 2-Aryl-6-methylpiperidin-4-ols, which were evaluated for anti-amnesiant properties in mice (Leflemme et al., 2005).
- Hoffmann-Emery et al. (2006) described its role in synthesizing NK1 receptor antagonists, including befetupitant and netupitant, which have implications in pharmacological treatments (Hoffmann-Emery et al., 2006).
Chemical and Physical Properties
- The chemical and physical properties of 6-Chloronicotinic acid, closely related to Methyl 6-amino-2-chloronicotinate, have been studied extensively. Guo et al. (2021) investigated its structure and solubility in various solvents, providing insights into its behavior in different chemical environments (Guo et al., 2021).
Agricultural Applications
- In agriculture, related compounds like 2-amino 4-chloro 6-methyl pyrimidine (AM) have been studied for their potential as nitrification inhibitors. Srivastava et al. (2016) evaluated the degradation and persistence of AM in soil, which is relevant for understanding the environmental impact of similar compounds (Srivastava et al., 2016).
Advanced Synthesis Techniques
- Quevedo et al. (2009) demonstrated the microwave-assisted synthesis of 2-aminonicotinic acids, including Methyl 6-amino-2-chloronicotinate, showcasing advanced techniques for efficient chemical synthesis (Quevedo et al., 2009).
- Cadena et al. (1977) explored the Ullman reaction with 2-chloronicotinic acid to produce isonixine, highlighting the versatility of such compounds in synthesizing new drugs with anti-inflammatory properties (Cadena et al., 1977).
Analytical and Material Science
- Nayak and Dogra (2004) conducted spectroscopic studies on Methyl 6-aminonicotinate, providing insights into its solvatochromism and prototropism, critical for material science applications (Nayak & Dogra, 2004).
Safety And Hazards
“Methyl 6-amino-2-chloronicotinate” is considered hazardous. It may cause skin irritation and serious eye irritation. Specific target organ toxicity has been observed, with the respiratory system being a target organ . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .
特性
IUPAC Name |
methyl 6-amino-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTUSFIIARZCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731171 | |
| Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-chloronicotinate | |
CAS RN |
1004294-64-7 | |
| Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














